N-[4-(2-bromoacetyl)phenyl]benzamide
Overview
Description
N-[4-(2-bromoacetyl)phenyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-bromoacetyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in N-[4-(2-bromoacetyl)phenyl]benzamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form new derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the bromoacetyl group.
Oxidation: Oxidized phenyl ring derivatives.
Scientific Research Applications
Chemistry: N-[4-(2-bromoacetyl)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thus serving as a tool for probing biological mechanisms.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to modify proteins can be harnessed to design drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of N-[4-(2-bromoacetyl)phenyl]benzamide involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This group can react with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. By forming covalent bonds with these nucleophilic sites, the compound can inhibit enzyme activity or alter protein function. This mechanism is particularly useful in studying enzyme kinetics and protein interactions.
Comparison with Similar Compounds
N-[4-(2-chloroacetyl)phenyl]benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-[4-(2-iodoacetyl)phenyl]benzamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
N-[4-(2-fluoroacetyl)phenyl]benzamide: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.
Uniqueness: N-[4-(2-bromoacetyl)phenyl]benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with biological molecules. This makes this compound particularly useful in applications where specific reactivity is desired.
Biological Activity
N-[4-(2-bromoacetyl)phenyl]benzamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C15H14BrN, and it possesses significant lipophilicity due to its aromatic structure, which facilitates membrane permeability.
The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can disrupt various biochemical pathways, particularly those involved in cell proliferation and survival. The bromoacetyl moiety is particularly reactive towards thiol groups in cysteine residues, which can result in the inhibition of target enzymes or receptors .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Inhibition of Prostate Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines (LNCaP and DU145). The compound was tested using a WST-8 assay, showing a dose-dependent reduction in cell viability after 48 hours of treatment. The IC50 values indicated potent activity against androgen-dependent and independent prostate cancer cells .
- Mechanisms of Action : Further investigation revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in pre-G1 apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- Broad Spectrum Activity : The compound was evaluated against various bacterial strains (both Gram-positive and Gram-negative) and exhibited significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
- In Vitro Studies : Antimicrobial assays conducted using the turbidimetric method confirmed that this compound effectively reduced bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .
Research Findings and Case Studies
Study | Findings |
---|---|
Prostate Cancer Cell Study | Inhibited growth with IC50 values indicating significant potency against LNCaP and DU145 cells. Induced apoptosis confirmed via flow cytometry. |
Antimicrobial Activity Evaluation | Effective against multiple bacterial strains; showed potential for further development as an antimicrobial agent. |
Mechanistic Studies | Demonstrated covalent modification of target proteins leading to inhibition of critical cellular pathways involved in cancer progression and microbial resistance. |
Properties
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBRMWBLAQQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501719 | |
Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59659-99-3 | |
Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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